REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3](B(O)O)=[CH:2]1.[C:9](=[O:12])([O-])[O-].[Cs+].[Cs+].[Br-].[K+].[F-].[CH2:18]([N+](CCCC)(CCCC)CCCC)CCC.[O:35]1[CH2:40][CH2:39][O:38][CH2:37][CH2:36]1>[Cl-].[NH4+].O1CCCC1.O>[OH:35][CH2:36][C:37]1[O:38][CH:39]=[C:40]([C:3]2[CH:4]=[CH:5][O:1][CH:2]=2)[C:9](=[O:12])[CH:18]=1 |f:1.2.3,4.5,6.7,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
trifluoro-methanesulfonic acid 6-(tert-butyl-dimethyl-silanyloxymethyl)-4-oxo-4H-pyran-3-yl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)B(O)O
|
Name
|
tetrakistriphenylphosphine palladium
|
Quantity
|
1.024 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
cesium carbonate
|
Quantity
|
16.32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
10.63 g
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with an equal volume of hexanes
|
Type
|
WASH
|
Details
|
The product is eluted with 2:1 ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with 1:1 hexanes/ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with the same solvent and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give an off white solid, 2.58 g
|
Type
|
STIRRING
|
Details
|
the mixture stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
diluted with an equal volume of hexanes
|
Type
|
WASH
|
Details
|
The product is eluted with 2:1 ethyl acetate/hexanes
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with 1:1 hexanes/ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with the same solvent and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give an off white solid, 2.06 g, (37%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
OCC=1OC=C(C(C1)=O)C1=COC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |